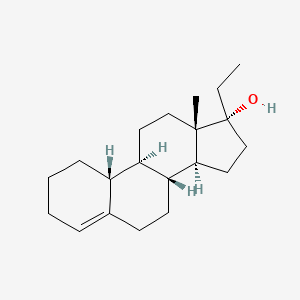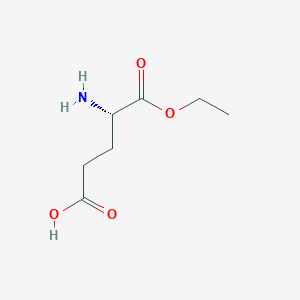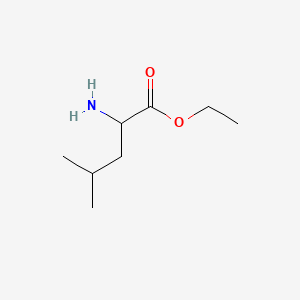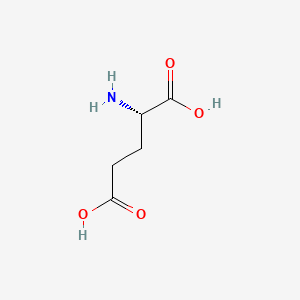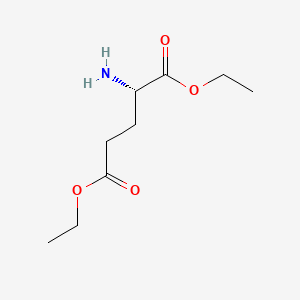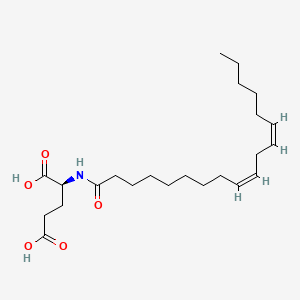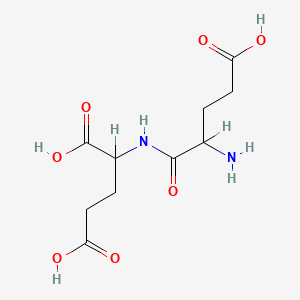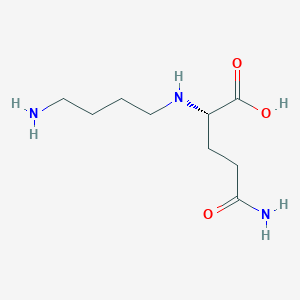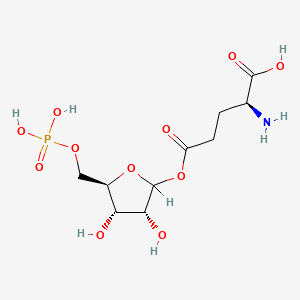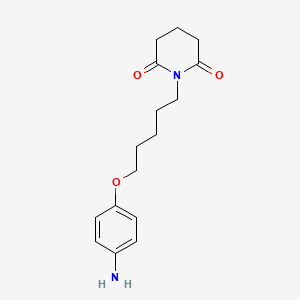
Iloperidone hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HP 873 Hydrochlorid umfasst mehrere Schritte:
Bildung von 1-Formylpiperidin-4-carbonsäure: Piperidin-4-carbonsäure reagiert mit Ameisensäure und Essigsäureanhydrid zu 1-Formylpiperidin-4-carbonsäure.
Acylchlorid-Bildung: Dieser Zwischenstoff wird mit Thionylchlorid und Essigsäureanhydrid behandelt, um das entsprechende Acylchlorid zu erhalten.
Friedel-Crafts-Kondensation: Das Acylchlorid unterliegt einer Friedel-Crafts-Kondensation mit 1,3-Difluorbenzol in Gegenwart von Aluminiumchlorid, wodurch 4-(2,4-Difluorbenzoyl)-1-Formylpiperidin gebildet wird.
Oximid-Bildung: Diese Verbindung wird dann mit Hydroxylamin in Ethanol behandelt, um das entsprechende Oximid zu bilden.
Cyclisierung: Das Oximid unterliegt einer Cyclisierung mit Natriumhydrid in Tetrahydrofuran/Dimethylformamid, wodurch 6-Fluor-3-(1-Formylpiperidin-4-yl)-1,2-Benzisoxazol erhalten wird.
Hydrolyse: Dieser Zwischenstoff wird mit Salzsäure in Ethanol behandelt, um 6-Fluor-3-(4-Piperidyl)-1,2-Benzisoxazol zu bilden.
Endgültige Kondensation: Das Endprodukt wird durch Kondensation dieser Verbindung mit 4-(3-Chlorpropoxy)-3-Methoxyacetophenon in Gegenwart von Kaliumcarbonat in Dimethylformamid erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für HP 873 Hydrochlorid folgen typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
HP 873 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Die Bedingungen umfassen oft Basen wie Natriumhydrid oder Kaliumcarbonat in Lösungsmitteln wie Dimethylformamid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate, die die Grundstruktur von HP 873 Hydrochlorid beibehalten, aber Modifikationen an funktionellen Gruppen aufweisen.
Wissenschaftliche Forschungsanwendungen
HP 873 Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Rezeptorbindung und Antagonistenaktivität befassen.
Biologie: Forschung zu seinen Auswirkungen auf Neurotransmittersysteme und Rezeptorinteraktionen.
Medizin: Klinische Studien konzentrieren sich auf seine Wirksamkeit und Sicherheit bei der Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen.
Industrie: Verwendung bei der Entwicklung neuer Antipsychotika und Formulierungen
Wirkmechanismus
HP 873 Hydrochlorid entfaltet seine Wirkung durch Antagonisierung von Dopamin-D2- und Serotonin-5-HT2-Rezeptoren. Diese Wirkung trägt dazu bei, die Neurotransmitterspiegel im Gehirn auszugleichen und Symptome der Schizophrenie zu reduzieren. Die Verbindung interagiert auch mit anderen Rezeptoren, darunter 5-HT6, 5-HT7 und verschiedene Dopaminrezeptoren, was zu ihren therapeutischen Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
HP 873 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving receptor binding and antagonist activity.
Biology: Research on its effects on neurotransmitter systems and receptor interactions.
Medicine: Clinical studies focus on its efficacy and safety in treating schizophrenia and other psychiatric disorders.
Industry: Used in the development of new antipsychotic drugs and formulations
Wirkmechanismus
HP 873 hydrochloride exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2 receptors. This action helps to balance neurotransmitter levels in the brain, reducing symptoms of schizophrenia. The compound also interacts with other receptors, including 5-HT6, 5-HT7, and various dopamine receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Risperidon: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Wirkmechanismus.
Olanzapin: Zielt ebenfalls auf Dopamin- und Serotoninrezeptoren ab, hat aber ein anderes Nebenwirkungsprofil.
Quetiapin: Ähnliche Rezeptorziele, jedoch mit zusätzlichen Wirkungen auf Histamin- und adrenerge Rezeptoren.
Einzigartigkeit
HP 873 Hydrochlorid ist einzigartig in seinen spezifischen Bindungsaffinitäten und Rezeptorinteraktionen, die zu seinem einzigartigen therapeutischen Profil und Nebenwirkungsspektrum beitragen. Seine hohe Affinität für den 5-HT2A-Rezeptor und moderate Affinität für den D2-Rezeptor unterscheiden ihn von anderen Antipsychotika .
Eigenschaften
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACDTCLJARDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



